molecular formula C19H25ClN2O B000487 Palonosetron hydrochloride CAS No. 135729-62-3

Palonosetron hydrochloride

Cat. No. B000487
M. Wt: 332.9 g/mol
InChI Key: OLDRWYVIKMSFFB-SSPJITILSA-N
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Description

Synthesis Analysis

Palonosetron hydrochloride is synthesized through a sequence of chemical reactions starting from 1,2,3,4-tetrahydro-1-naphthoic acid. The synthesis process includes resolution, amination, reduction, cyclization, and salt formation. The final product's structure is verified through 1HNMR, MS, IR, and element analysis, demonstrating a method that is not only cost-effective but also easily controllable under mild reaction conditions (Zheng Deqiang et al., 2010). Another synthesis approach involves reductive amination of (3,4-dihydronaphthalen-1-yl)methylamine hydrochloride with 3-quinuclidinone hydrochloride, followed by reduction, resolution, catalytic hydrogenation, and cyclization with triphosgene (S. Kai, 2009).

Molecular Structure Analysis

The molecular structure of palonosetron hydrochloride, particularly its binding interactions, is crucial for its activity. A study focused on obtaining a high-resolution structure of palonosetron bound to an engineered acetylcholine binding protein that mimics the 5-HT3 receptor binding site. This structural insight aids in understanding how palonosetron forms a tight and effective wedge in the binding pocket, facilitated by its rigid tricyclic ring structure and interactions with binding site residues (K. Price et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of palonosetron hydrochloride have been extensively studied. For example, its compatibility and stability have been assessed with various drugs during simulated Y-site administration, demonstrating its chemical robustness under different conditions. These studies confirm that palonosetron hydrochloride maintains its stability and compatibility, highlighting its reliable chemical properties in various pharmaceutical formulations (L. Trissel et al., 2009).

Physical Properties Analysis

The physical properties of palonosetron hydrochloride, including its stability under different conditions, have been validated through various studies. For instance, its physical and chemical stability was tested with common parenteral drugs, demonstrating its non-reactive nature and stability over time, which is essential for its efficacy and safety in pharmaceutical applications (Thomas C Kupie et al., 2008).

Scientific Research Applications

Compatibility and Stability with Various Agents

  • Stability with Propofol: Palonosetron hydrochloride is physically and chemically stable when mixed with propofol as undiluted injections during simulated Y-site administration over 4 hours at ambient room temperature (Trissel, Trusley, Kupiec, & Ben, 2009).
  • Stability with Lactated Ringer's Injection and Others: It remains stable with Lactated Ringer's injection, 6% hetastarch in lactated electrolyte injection, and 15% mannitol injection during similar conditions (Ben, Kupiec, Trusley, & Trissel, 2008).
  • Stability with Antibiotics: Palonosetron hydrochloride shows stability with gentamicin sulfate, metronidazole, or vancomycin hydrochloride during simulated Y-site administration (Kupiec, Ben, Trusley, & Trissel, 2008).
  • Stability with Neuromuscular Blocking Agents: The drug is also stable with cisatracurium besylate, rocuronium bromide, succinylcholine chloride, and vecuronium bromide (Trusley, Ben, Kupiec, & Trissel, 2008).

Pharmacological Properties

  • Antiemetic Properties: Palonosetron hydrochloride acts as a novel, centrally acting antiemetic and anti-nausea agent, effective in the prevention and treatment of acute and delayed onset of nausea and vomiting, primarily in chemotherapy-induced scenarios (Shetti, Singh, Nag, Shetti, & Kumar, 2014).
  • Inhibition on Human Serum Enzyme: The drug exhibits inhibitory effects on human serum paraoxonase-I enzyme activity in in vitro conditions, indicating a pharmacological interaction at the enzymatic level (Türkeş, Söyüt, & Beydemir, 2016).

Drug Delivery Research

  • PLGA Microspheres for Sustained Release: A study on palonosetron hydrochloride poly (D, l -lactic acid-co-glycolic acid) (PLGA) microspheres showed potential for long-term administration and sustained release, indicating advanced drug delivery methods (Liu, Bu, Zhao, Liu, Dong, Zhang, Yin, He, Gou, & Tang, 2021).

Synthesis and Analytical Methods

  • Synthesis of Palonosetron Hydrochloride: The synthesis process involves reductive amination of specific chemical precursors, highlighting the complex chemistry involved in its production (Kai, 2009).
  • Stability-Indicating LC Method for Determination: A reversed-phase HPLC method was developed for quantitative determination of palonosetron hydrochloride, its related compounds, and degradation products, crucial for quality control and pharmaceutical development (Murthy, Srinivas, Kumar, & Mukkanti, 2011).

Safety And Hazards

Palonosetron hydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided .

Future Directions

The market for Palonosetron hydrochloride is expected to reach US$ 3.58 billion by 2031 at a CAGR of 5.40% . It is approved in adults and children aged 1 month and older to prevent nausea and vomiting caused by chemotherapy and nausea and vomiting after surgery .

properties

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-SSPJITILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046610
Record name Palonosetron hydrochloride
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Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palonosetron hydrochloride

CAS RN

135729-62-3, 135729-61-2
Record name Palonosetron hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=135729-62-3
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Record name Palonosetron hydrochloride [USAN:JAN]
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Record name Palonosetron hydrochloride (Aloxi)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769
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Record name Palonosetron hydrochloride
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Record name 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)-
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Record name PALONOSETRON HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
771
Citations
J Wallenborn, P Kranke - Clinical Medicine Insights …, 2010 - journals.sagepub.com
On the strength of two phase III clinical trials, palonosetron hydrochloride was granted FDA approval in March 2008 for the prevention of postoperative nausea and vomiting (PONV) in …
Number of citations: 28 journals.sagepub.com
LA Trissel, QA Xu - Annals of Pharmacotherapy, 2004 - journals.sagepub.com
BACKGROUND Palonosetron HCl is a selective 5-HT 3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Palonosetron HCl may be diluted in …
Number of citations: 16 journals.sagepub.com
PJ Pathi, NA Raju - Asian Journal of Pharmacy and Technology, 2012 - indianjournals.com
… Aliquots of standard Palonosetron Hydrochloride stock … that the final concentrations of Palonosetron Hydrochloride are in the … versus concentration of Palonosetron Hydrochloride (Fig …
Number of citations: 21 www.indianjournals.com
AC Sepúlveda-Vildósola, Y Betanzos-Cabrera… - Archives of medical …, 2008 - Elsevier
… We conclude that palonosetron hydrochloride is a cheaper, safe and effective therapeutic option for the treatment of chemotherapy-induced nausea and emesis in children. …
Number of citations: 82 www.sciencedirect.com
C Ruhlmann, J Herrstedt - Expert Review of Anticancer Therapy, 2010 - Taylor & Francis
… countries) and palonosetron hydrochloride (Aloxi ® , Onicit ® ; hereafter named palonosetron). … Palonosetron hydrochloride is an effective and safe option to prevent chemotherapy-…
Number of citations: 25 www.tandfonline.com
TC Kupie, C Trusley, M Ben… - American journal of health …, 2008 - academic.oup.com
… Palonosetron hydrochloride injection has been evaluated for compatibility with a number of chemotherapy and supportive care drugs. However, palonosetron hydrochloride may be …
Number of citations: 11 academic.oup.com
LA Trissel, C Trusley, M Ben… - American journal of …, 2007 - academic.oup.com
… Palonosetron hydrochloride injection has been evaluated for … However, palonosetron hydrochloride may be administered … stability of undiluted palonosetron hydrochloride 50 μg (of …
Number of citations: 20 academic.oup.com
A Fabi, P Malaguti - Expert opinion on pharmacotherapy, 2013 - Taylor & Francis
Introduction: Nausea and vomiting are well recognized in different clinical situations, suggesting that no single mechanism is likely to be responsible for their production. Chemotherapy-…
Number of citations: 16 www.tandfonline.com
C Türkeş, H Söyüt, Ş Beydemir - Environmental toxicology and …, 2016 - Elsevier
… of the drugs, palonosetron hydrochloride, bevacizumab and … activity of palonosetron hydrochloride, bevacizumab and … of the drugs, palonosetron hydrochloride has the maximum …
Number of citations: 60 www.sciencedirect.com
Z Yang, L Liu, L Su, X Wu, Y Wang, L Liu… - International journal of …, 2020 - Elsevier
… showed that palonosetron hydrochloride (commercially … was to design a palonosetron hydrochloride loaded PLGA … Meanwhile, taking palonosetron hydrochloride as a model of …
Number of citations: 27 www.sciencedirect.com

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